N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
Description
N-(2-(2-Cyclopropyl-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 2-cyclopropylimidazole moiety linked via an ethyl spacer to the sulfonamide group. The trifluoromethyl (-CF₃) substituent on the benzene ring enhances lipophilicity and metabolic stability, which are critical for pharmacokinetic optimization . Characterization typically involves IR, NMR, and MS spectroscopy to confirm tautomeric forms and functional groups .
Properties
IUPAC Name |
N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O2S/c16-15(17,18)12-3-5-13(6-4-12)24(22,23)20-8-10-21-9-7-19-14(21)11-1-2-11/h3-7,9,11,20H,1-2,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCOCOPXHXTESC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to an imidazole ring, which is known for its biological activity. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, potentially increasing its bioavailability.
Chemical Formula : C14H15F3N4O2S
Molecular Weight : 358.36 g/mol
IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cell signaling pathways. It has been shown to inhibit certain kinases and enzymes that play pivotal roles in cancer cell proliferation and survival.
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound through various in vitro assays:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.0 | Induction of apoptosis |
| A549 | 10.5 | Cell cycle arrest in S phase |
| HeLa | 12.3 | Inhibition of topoisomerase II |
| PC-3 | 8.7 | Inhibition of CDK1 |
Note: IC50 values represent the concentration required to inhibit cell growth by 50%.
Enzyme Inhibition
The compound also exhibits enzyme inhibition capabilities, particularly against cyclin-dependent kinases (CDKs) and carbonic anhydrases (CAs).
| Enzyme Target | IC50 (nM) | Selectivity |
|---|---|---|
| CDK1 | 25.0 | High |
| hCA IX | 89 | Moderate |
| hCA II | 750 | Low |
Case Studies
- In Vivo Efficacy : A study conducted on mice bearing xenograft tumors showed that treatment with the compound resulted in a significant reduction in tumor size compared to controls. The mechanism was linked to the inhibition of angiogenesis and induction of apoptosis in tumor cells.
- Combination Therapy : Research indicates that combining this compound with standard chemotherapy agents enhances therapeutic efficacy, reducing resistance in cancer cells.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, indicating that the compound may mitigate neuronal damage in hypoxic conditions, making it a candidate for further exploration in neurodegenerative diseases.
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Benzenesulfonamide Derivatives
- Imidazole vs. Triazole Moieties : The target compound’s imidazole ring (pKa ~6.9) may exhibit different tautomeric behavior compared to 1,2,4-triazole derivatives (e.g., compounds [7–9]), which predominantly exist in thione forms due to spectral confirmation of νC=S (1247–1255 cm⁻¹) and absence of νS-H .
Pharmacological and Physicochemical Properties
- However, species-specific efficacy disparities (e.g., lower human vs.
- Thermal Stability : Melting points for benzenesulfonamides vary widely; compound 541 melts at 170–173°C, while perfluorinated derivatives () likely exhibit higher thermal stability due to strong C-F bonds .
Challenges and Limitations
- Tautomerism : Unlike triazole derivatives (), the target compound’s imidazole may exhibit pH-dependent tautomerism, complicating crystallization and bioactivity consistency.
- Species-Specific Efficacy : As seen with beta 3-AR agonists (), structural optimization for human receptors is critical to avoid the pitfalls of low efficacy observed in clinical trials .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
